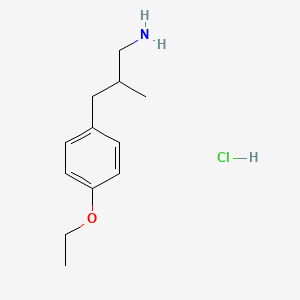

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

CAS No.: 1909317-55-0

Cat. No.: VC4700089

Molecular Formula: C12H20ClNO

Molecular Weight: 229.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909317-55-0 |

|---|---|

| Molecular Formula | C12H20ClNO |

| Molecular Weight | 229.75 |

| IUPAC Name | 3-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H19NO.ClH/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13;/h4-7,10H,3,8-9,13H2,1-2H3;1H |

| Standard InChI Key | ITPCVOHJCXZTEV-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)CC(C)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 3-(4-ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is C₁₃H₂₂ClNO, derived from the parent amine (C₁₃H₂₁NO) with a hydrochloride counterion. Key structural elements include:

-

A 4-ethoxyphenyl group (–OCH₂CH₃ substituent at the para position of the benzene ring).

-

A 2-methylpropane backbone branching at the second carbon.

-

A primary amine group (–NH₂) protonated to –NH₃⁺Cl⁻ in the hydrochloride salt form .

The SMILES notation for the free base is CC(CC1=CC=C(C=C1)OCC)CN, reflecting the ethoxy group, methyl branch, and amine terminus.

Stereochemical Considerations

While no stereochemical data exists for this specific compound, analogous molecules like tapentadol (a 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine derivative) exhibit stereoselective synthesis . If chiral centers are present in 3-(4-ethoxyphenyl)-2-methylpropan-1-amine, enantiomeric resolution methods (e.g., chiral chromatography) would be required to isolate optically pure forms.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(4-ethoxyphenyl)-2-methylpropan-1-amine hydrochloride can be inferred from patents detailing similar ethoxyphenylpropanol intermediates . A plausible pathway involves:

Step 1: Esterification of 3-(4-ethoxyphenyl)-2-methylpropanoic acid

Reacting the carboxylic acid with ethanol under acid catalysis yields the ethyl ester:

.

Step 2: Borohydride Reduction of the Ester

The ester is reduced using a borohydride/metal salt system (e.g., NaBH₄/LiCl) in ethanol:

.

Step 3: Conversion to Primary Amine

The alcohol undergoes a Gabriel synthesis or Hofmann degradation to introduce the amine group, followed by HCl treatment to form the hydrochloride salt.

Process Optimization

Patent WO2015035541A1 reports yields exceeding 80% for analogous reductions using potassium borohydride/lithium chloride systems in ethanol at 60–70°C . Critical parameters include:

-

Molar ratios: Borohydride/metal salt/substrate = 2.0:1.2:1 .

-

Solvent recovery: Ethanol is removed under reduced pressure post-reaction .

Physicochemical Properties

Predicted Physicochemical Data

While experimental data for 3-(4-ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is unavailable, predictions based on analogues suggest:

| Property | Value |

|---|---|

| Molecular Weight | 235.77 g/mol |

| Melting Point | 180–190°C (estimated) |

| Solubility | Soluble in polar solvents (H₂O, ethanol) |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The hydrochloride salt’s ionic nature enhances water solubility compared to the free base.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C–O–C ether vibrations (~1250 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) .

-

NMR: ¹H NMR would show signals for the ethoxy group (δ 1.3 ppm for CH₃, δ 3.9 ppm for OCH₂), aromatic protons (δ 6.8–7.2 ppm), and methyl branches (δ 1.1–1.3 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume